molecular formula C23H16ClFN2O4S B2568681 N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866729-39-7

N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2568681
CAS No.: 866729-39-7
M. Wt: 470.9
InChI Key: JVJIBVPZOGOXFZ-UHFFFAOYSA-N
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Description

Compound Overview and Identity N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound with the molecular formula C 23 H 17 FN 2 O 4 S . Its structure integrates several pharmacologically significant motifs, including a quinoline core, a fluorobenzenesulfonyl group, and a chlorophenylacetamide side chain, suggesting potential for diverse biological activity. Research Context and Potential Applications While specific biological data for this compound is not available in the public domain, its molecular architecture offers compelling directions for research. The scaffold shares features with compounds explored in medicinal chemistry. For instance, N -phenylacetamide derivatives are a recognized class in anticonvulsant research, with some analogs demonstrating efficacy in maximal electroshock (MES) seizure models, a standard test for identifying compounds that prevent seizure spread . The incorporation of the benzenesulfonyl group is a common feature in molecules designed to modulate various enzyme families. Furthermore, the quinoline nucleus is a privileged structure in drug discovery, associated with a range of activities including antimicrobial and anticancer properties. Researchers may find this compound valuable as a building block or lead compound for developing new therapeutic agents, particularly in neuroscience or oncology. Handling and Usage This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle this material with appropriate precautions, making use of personal protective equipment and adhering to their institution's chemical safety guidelines.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c24-15-4-3-5-17(12-15)26-22(28)14-27-13-21(23(29)19-6-1-2-7-20(19)27)32(30,31)18-10-8-16(25)9-11-18/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJIBVPZOGOXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, including the formation of the quinoline core, introduction of the chlorophenyl group, and sulfonylation with the fluorobenzenesulfonyl group. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorophenyl Group: This step can be performed via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonylation with Fluorobenzenesulfonyl Group: The final step involves the reaction of the intermediate product with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the quinoline core.

    Substitution: The chlorophenyl and fluorobenzenesulfonyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogs

a. 2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide (CAS 866808-72-2)
  • Structural Differences: Quinoline substitution: 6-fluoro vs. unsubstituted in the target compound. Phenyl group: 2-methylphenyl vs. 3-chlorophenyl.
  • The 2-methylphenyl group introduces steric hindrance compared to the 3-chlorophenyl group, which could affect receptor interactions .
b. 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS 866590-95-6)
  • Structural Differences :
    • Sulfonyl group: Plain benzenesulfonyl vs. 4-fluorobenzenesulfonyl.
    • Phenyl group: 4-chlorophenyl vs. 3-chlorophenyl.
  • Implications :
    • Lack of a 4-fluoro substituent reduces electron-withdrawing effects, possibly decreasing metabolic stability.
    • The 4-chlorophenyl vs. 3-chlorophenyl substitution alters the spatial arrangement, influencing hydrophobic interactions .

Heterocyclic Acetamide Derivatives

a. (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide
  • Structural Differences: Core heterocycle: Thiazolidine-2,4-dione vs. quinoline. Functional groups: Methoxymethyl and dioxothiazolidine vs. sulfonyl and oxoquinoline.
  • The target compound’s activity may differ due to the quinoline core’s planar aromaticity, which enhances DNA intercalation or enzyme inhibition .
b. 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1)
  • Structural Differences: Core heterocycle: Quinazolinone vs. quinoline. Substituents: Sulfamoylphenyl vs. fluorobenzenesulfonyl.
  • Implications: Quinazolinone’s fused pyrimidine ring may improve water solubility compared to quinoline. Sulfamoyl groups often enhance pharmacokinetic properties (e.g., bioavailability) .

Non-Quinoline Acetamides

a. N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide (from EP3348550A1)
  • Structural Differences: Benzothiazole vs. quinoline. Propanamide linker vs. acetamide.
  • Implications :
    • Benzothiazole’s aromaticity and sulfur atom may confer distinct electronic properties, affecting target selectivity .
b. Brezivaptanum (Vasopressin receptor antagonist)
  • Structural Differences: Core: 1,2,4-Triazolone vs. quinoline. Substituents: Morpholinylethylphenyl and isopropyl vs. fluorobenzenesulfonyl.
  • Biological Relevance :
    • Demonstrates how acetamide linkages are versatile in targeting diverse receptors (e.g., GPCRs vs. enzymes) .

Key Insights

Substituent Positioning :

  • The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in analogs (e.g., 866590-95-6) highlights the importance of halogen placement for steric and electronic interactions.

Heterocyclic Influence: Quinoline’s planar structure may favor intercalation or enzyme binding, whereas thiazolidine/quinazolinone cores offer alternative pharmacokinetic profiles.

Sulfonyl Group Variations :

  • 4-Fluorobenzenesulfonyl (target) vs. benzenesulfonyl (866590-95-6) affects electron density and metabolic resistance.

Biological Activity

N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₁₈ClFNO₃S
Molecular Weight367.86 g/mol
CAS Number79039-02-4
Density1.286 g/cm³
Boiling Point510 °C
Melting PointNot available

The biological activity of this compound primarily involves inhibition of specific enzymes and pathways associated with disease processes. Research indicates that this compound acts as an inhibitor of certain kinases and may also interact with the cell signaling pathways involved in cancer progression and inflammation.

Key Mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting kinases that are crucial for tumor growth and survival.
  • Anti-inflammatory Effects : It may reduce inflammatory responses by modulating cytokine production.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values ranging from 5 to 15 µM against different cancer cell lines, indicating its potency as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Research Findings:
In a study assessing antimicrobial efficacy, the compound showed minimum inhibitory concentrations (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.

Safety and Toxicity

Toxicological assessments have indicated that while the compound exhibits promising biological activities, it is essential to evaluate its safety profile. Preliminary studies suggest that it may cause mild irritation but further comprehensive toxicity studies are necessary to establish safety for therapeutic use.

Q & A

Q. What are the standard synthetic routes for synthesizing N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?

The synthesis typically involves multi-step reactions, starting with the construction of the quinoline core. Key steps include:

  • Condensation reactions to form the dihydroquinolin-4-one scaffold.
  • Sulfonylation at the 3-position using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Acetamide coupling via nucleophilic substitution between the quinoline intermediate and N-(3-chlorophenyl)chloroacetamide.
    Reaction conditions (temperature: 60–80°C; solvents: DMF or dichloromethane) and purification methods (column chromatography, recrystallization) are critical for yield optimization .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl, chlorophenyl groups).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z ~454.4 g/mol for C₂₃H₁₆ClFN₂O₄S).
  • HPLC : Assesses purity (>95% required for biological assays).
  • X-ray crystallography : Resolves spatial conformation of the quinoline core and sulfonyl group interactions (if crystals are obtainable) .

Q. What are the documented biological activities of this compound?

Preliminary studies indicate:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via sulfonyl group interactions.
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through quinoline-mediated topoisomerase inhibition.
    Dose-dependent effects are observed in vitro (IC₅₀: 10–50 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF instead of THF increases sulfonylation efficiency by 20% .
  • In situ monitoring : Employ TLC or FTIR to track intermediate formation and minimize side reactions (e.g., over-oxidation of the quinoline core).
  • Purification : Gradient elution in column chromatography (hexane:ethyl acetate 3:1 to 1:1) resolves acetamide byproducts .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Methodological solutions include:

  • Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Target validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Metabolic stability testing : Evaluate compound stability in physiological buffers to rule out false negatives .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

  • Computational docking : Predict interactions with enzymes (e.g., COX-2, topoisomerase II) using Schrödinger Suite or AutoDock.
  • Kinetic studies : Measure enzyme inhibition (Km/Vmax shifts) via spectrophotometric assays.
  • Gene expression profiling : RNA-seq or qPCR identifies downstream pathways (e.g., apoptosis markers like caspase-3) .

Q. How can structural analogs be designed to enhance potency or reduce toxicity?

  • SAR analysis : Modify substituents (e.g., replace 3-chlorophenyl with 3-fluorophenyl) to improve lipophilicity (clogP optimization).
  • Prodrug derivatives : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Toxicophore elimination : Remove/replace moieties linked to off-target effects (e.g., sulfonyl group substitutions) .

Methodological Considerations Table

Research ObjectiveKey MethodsCritical ParametersReferences
Synthesis Multi-step condensation, sulfonylationSolvent polarity, temperature control
Characterization NMR, HPLC-MS, X-ray crystallographyPurity thresholds, crystal growth conditions
Biological Assays SPR, ITC, RNA-seqCell line selection, incubation time
Mechanistic Studies Molecular docking, enzyme kineticsForce field accuracy, substrate concentration

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